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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF 10148, a notable antagonist of the
histamine H3 receptor. The document details its molecular characteristics, mechanism of
action, and the experimental protocols relevant to its study, presenting quantitative data in a
structured format and visualizing complex pathways and workflows.

Core Molecular and Pharmacological Data

VUF 10148 is chemically identified as 4-(4-(3-(Piperidin-1-yl)propoxy)benzyl)morpholine. Its
fundamental properties are summarized in the table below.

Property Value
Molecular Weight 316.45 g/mol
Chemical Formula C1sH2sN202

4-(4-(3-(Piperidin-1-
yl)propoxy)benzyl)morpholine

IUPAC Name

Mechanism of Action Histamine H3 Receptor Antagonist

Mechanism of Action and Signaling Pathway

VUF 10148 functions as a potent antagonist at the histamine H3 receptor. These receptors are
primarily located in the central nervous system and act as presynaptic autoreceptors on
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histaminergic neurons, inhibiting the synthesis and release of histamine.[1] They also function
as heteroreceptors on other, non-histaminergic neurons, where they modulate the release of
various neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[1]

[2]

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gai/o
subunit.[1][3] Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition
of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP
(cAMP).[3] Furthermore, the By-subunits of the G protein can interact with N-type voltage-gated
calcium channels, reducing calcium influx and thereby inhibiting neurotransmitter release.[1]

As an antagonist, VUF 10148 binds to the H3 receptor but does not activate it. By blocking the
binding of the endogenous agonist histamine, VUF 10148 effectively removes the inhibitory
tone exerted by the H3 receptor. This disinhibition leads to an increased release of histamine
and other neurotransmitters, which is the basis for the potential therapeutic effects of H3
receptor antagonists, such as promoting wakefulness and enhancing cognitive function.[4]
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VUF 10148 blocks the inhibitory H3 receptor signaling pathway.

Experimental Protocols
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The primary method for determining the binding affinity of a compound like VUF 10148 to its
target receptor is the competitive radioligand binding assay. This assay measures the ability of
the unlabeled compound (the "competitor,” in this case, VUF 10148) to displace a radiolabeled
ligand that has a known high affinity for the receptor.

General Protocol: Competitive Radioligand Binding
Assay for H3 Receptor

1. Membrane Preparation:

» Tissues or cells expressing the histamine H3 receptor (e.g., rat brain cortex) are
homogenized in a cold buffer solution.

» The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
 The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Setup:

e The assay is typically performed in a 96-well plate format.

» Each well contains:

o A fixed concentration of a suitable radioligand for the H3 receptor (e.qg., [H]-Na-
methylhistamine).

o A preparation of the cell membranes.
o Arange of concentrations of the unlabeled competitor, VUF 10148.

o Control wells are included for total binding (radioligand and membranes only) and non-
specific binding (radioligand, membranes, and a high concentration of a known H3 agonist
or antagonist to saturate the receptors).

3. Incubation:

e The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120
minutes) to allow the binding to reach equilibrium.
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. Separation of Bound and Free Radioligand:

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell
harvester. This separates the membranes with the bound radioligand from the free
radioligand in the solution.

The filters are washed quickly with ice-cold buffer to remove any non-specifically bound
radioligand.

. Detection and Data Analysis:
The radioactivity retained on the filters is measured using a scintillation counter.

The specific binding is calculated by subtracting the non-specific binding from the total
binding.

The data are then plotted as the percentage of specific binding versus the logarithm of the
competitor concentration.

A sigmoidal dose-response curve is fitted to the data to determine the ICso value, which is
the concentration of VUF 10148 that inhibits 50% of the specific binding of the radioligand.

The ICso value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff
equation, which also takes into account the concentration and affinity of the radioligand.
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Workflow for a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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